

TAK-901 induces polyploidy in cancer cells

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Compound Focus: Tak-901

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Biological Characterization of TAK-901

TAK-901 is an investigational, novel, multi-targeted inhibitor derived from an azacarboline chemotype. It functions as a **tight-binding, time-dependent inhibitor** of Aurora kinases, with a particular focus on Aurora B [1] [2]. Its mechanism leads to profound mitotic disruption and the induction of polyploidy, a state where cells contain more than two sets of chromosomes.

Key Mechanisms of Action:

- **Primary Target Inhibition:** **TAK-901** potently inhibits Aurora B within the chromosomal passenger complex, suppressing the phosphorylation of its substrate, histone H3 (Ser10) [3] [1] [2].
- **Induction of Polyploidy:** By disrupting Aurora B's essential role in cytokinesis (the physical separation of daughter cells), **TAK-901** treatment results in cells with multiplied DNA content (4n, 8n, or higher) [1] [2] [4].
- **Additional Kinase Inhibition:** In biochemical assays, **TAK-901** inhibits multiple kinases; however, in intact cells, it potently inhibits only a few other kinases, including **FLT3 and FGFR2** [1] [2].

Table 1: In Vitro Biochemical and Cellular Activity of **TAK-901**

Parameter	Details
Reported IC ₅₀ (Aurora A)	21 nM [4]
Reported IC ₅₀ (Aurora B)	15 nM [4]

Parameter	Details
Cellular Proliferation IC ₅₀	40 - 500 nM (across various human cancer cell lines) [1] [2]
Key Cellular Phenotype	Suppression of histone H3 phosphorylation; induction of polyploidy [1] [2]
Other Potent Cellular Targets	FLT3, FGFR2 [1] [2]

Application Notes: TAK-901 in Cancer Research

Anti-tumor Efficacy:

- In Vitro:** **TAK-901** demonstrates broad anti-proliferative activity across cancer cell lines from different tissues [1]. In glioblastoma (GBM) cells and patient-derived glioma stem cells (GSCs), it remarkably **reduces cell viability, self-renewal, migration, and invasion**, while also **inducing apoptosis and cell cycle arrest** [3] [5].
- In Vivo:** In rodent xenograft models, **TAK-901** exhibits potent activity against multiple human solid tumor types, including complete regression in an ovarian cancer (A2780) model [1] [4]. In orthotopic GBM mouse models, treatment with **TAK-901 considerably inhibits tumor growth** [3] [5].

Novel Mechanism: Suppression of Lipid Metabolism: Recent research in glioblastoma models has uncovered a key downstream pathway. RNA-seq analysis showed that **TAK-901 downregulates the SREBP1-mediated lipid metabolism pathway** [3] [5]. SREBP1 is a master transcription factor regulating genes involved in fatty acid and cholesterol synthesis. Crucially, **overexpression of SREBP1 alleviated** the suppressive effects of **TAK-901** on cell viability and apoptosis, providing evidence that **TAK-901** inhibits GBM growth, at least in part, by blocking this metabolic pathway [3] [5].

Table 2: Summary of Key In Vivo Findings for **TAK-901**

Cancer Model	Reported Efficacy	Key Biomarker Observations
Ovarian Cancer (A2780)	Complete regression [1]	Pharmacodynamic responses consistent with Aurora B inhibition [1]

Cancer Model	Reported Efficacy	Key Biomarker Observations
Glioblastoma (Orthotopic)	Significant inhibition of tumor growth [3] [5]	Downregulation of SREBP1 and lipid metabolism pathways [3]
Various Solid Tumors & Leukemia	Potent activity in multiple models [1]	Correlation with retention of TAK-901 in tumor tissue [1]

Experimental Protocols

Below are detailed methodologies for key experiments demonstrating the efficacy and mechanism of **TAK-901**.

Protocol 1: Assessing Polyploidy Induction via Cell Cycle Analysis

This protocol is used to detect **TAK-901**-induced polyploidy through DNA content measurement [3] [1].

- **Cell Seeding:** Seed cancer cells (e.g., PC3 prostate cancer or HL60 acute myeloid leukemia) in appropriate culture plates and allow to adhere overnight.
- **Compound Treatment:** Treat cells with **TAK-901** across a concentration range (e.g., 10 nM to 1 µM) for a duration typically between 24-72 hours. Include a DMSO vehicle control.
- **Cell Harvesting and Fixation:** Harvest cells by trypsinization, pellet by centrifugation, and gently resuspend in cold PBS. Fix cells by adding ice-cold 70% ethanol drop-wise while vortexing, and incubate at -20°C for at least 2 hours.
- **Staining and Analysis:** Pellet the fixed cells, wash with PBS, and resuspend in a staining solution containing **Propidium Iodide (PI, 50 µg/mL)** and **RNase A (100 µg/mL)**. Incubate for 30 minutes at 37°C in the dark. Analyze DNA content using a flow cytometer. A population of cells with DNA content >4N (G2/M phase) indicates polyploidy induction.

Protocol 2: Evaluating Anti-proliferative Effects and Cell Viability

This protocol measures the reduction in cell viability following **TAK-901** treatment [3].

- **Cell Plating:** Plate cells (e.g., GBM cell lines or GSCs) in 96-well plates at a density optimized for linear growth.
- **Drug Treatment:** The next day, treat cells with a serial dilution of **TAK-901**. Each concentration and control should have multiple replicates.
- **Incubation and Assay:** Incubate for a predetermined period (e.g., 72-96 hours). Add a cell viability assay reagent like **Cell Counting Kit-8 (CCK-8)** to each well and incubate for 1-4 hours.
- **Absorbance Measurement:** Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the **IC₅₀ values** (concentration that inhibits 50% of cell proliferation).

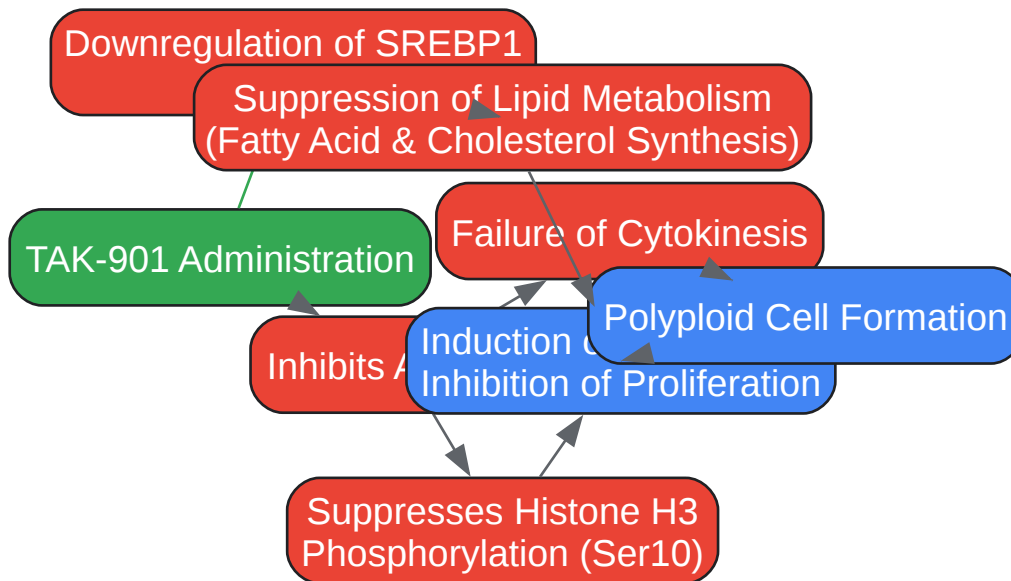
Protocol 3: In Vivo Efficacy Study in Xenograft Models

This protocol outlines the assessment of **TAK-901**'s anti-tumor activity in vivo [3] [1].

- **Model Establishment:** Subcutaneously implant human cancer cells (e.g., A2780 ovarian cancer cells or patient-derived GSCs) into immunodeficient mice.
- **Randomization and Dosing:** When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize animals into vehicle control and **TAK-901** treatment groups. Administer **TAK-901** via a suitable route (e.g., intravenous or intraperitoneal) at the established maximum tolerated dose (MTD) or effective dose from prior studies. A common schedule is once or twice weekly.
- **Tumor Monitoring:** Measure tumor volumes and body weights 2-3 times per week using calipers. Tumor volume is calculated as $(\text{length} \times \text{width}^2)/2$.
- **Endpoint Analysis:** At the end of the study, collect tumors and weigh them. Calculate the **percentage of tumor growth inhibition (TGI%)** for the treatment group compared to the control. Tumor tissues can be processed for immunohistochemistry (IHC) analysis of pharmacodynamic biomarkers like **phospho-Histone H3 (Ser10)** and **Ki67** [3].

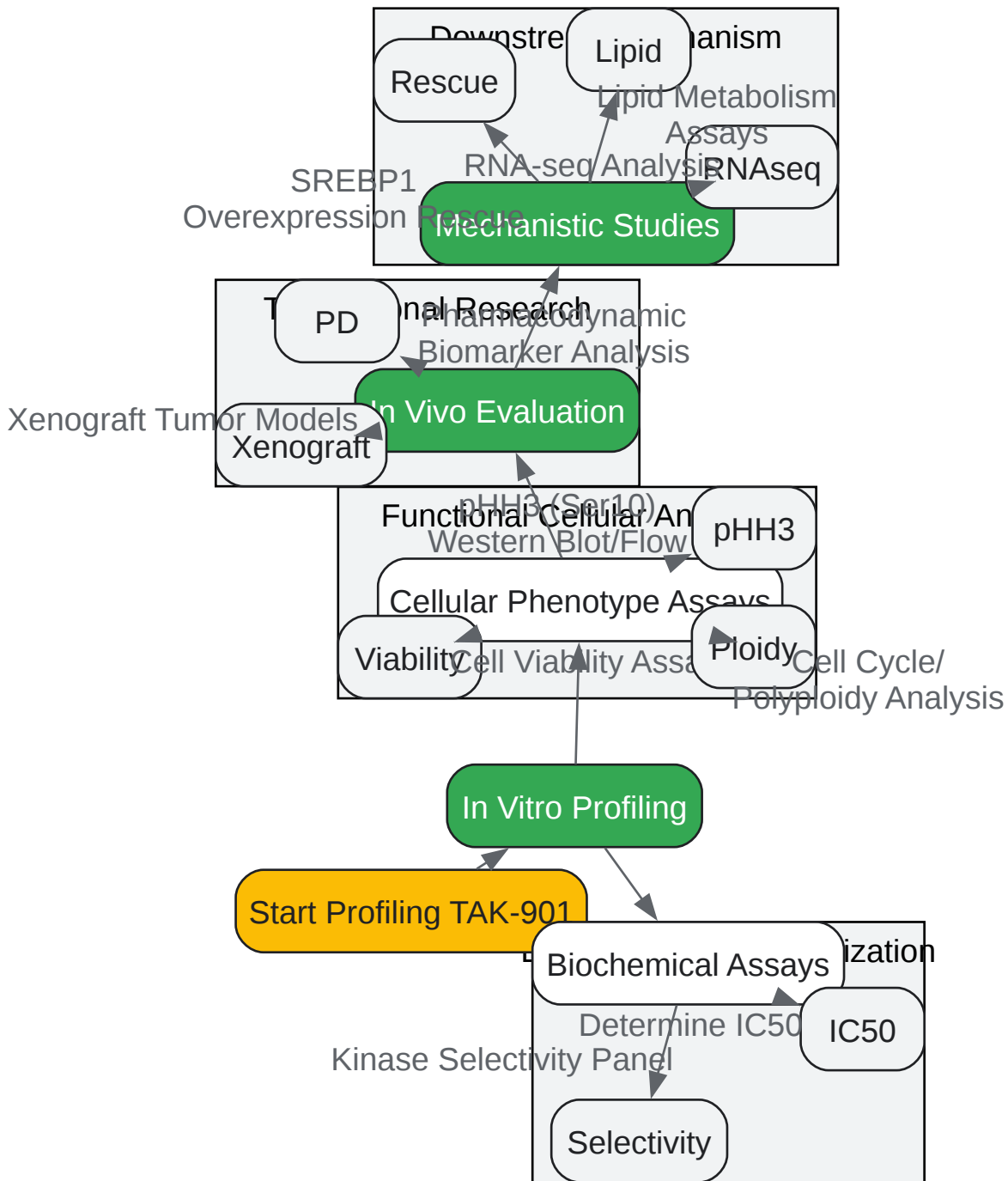
Mechanism and Pathway Diagrams

The following diagrams illustrate the molecular mechanism of **TAK-901** and the experimental workflow for profiling its activity.



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*Diagram 1: **TAK-901** induces polyploidy and suppresses cancer growth via dual mechanisms. **TAK-901** directly inhibits Aurora B kinase activity, leading to failed cytokinesis and polyploidy. Recent findings show it also downregulates SREBP1, suppressing lipid metabolism. These convergent pathways induce apoptosis and inhibit proliferation.*



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Diagram 2: Experimental workflow for profiling **TAK-901** activity. The process begins with in vitro biochemical and cellular assays to establish potency and phenotype, moves to in vivo xenograft models for efficacy confirmation, and concludes with mechanistic studies to elucidate downstream pathways like SREBP1-mediated lipid metabolism.

Key Considerations for Researchers

- **Polyploidy as a Therapeutic Vulnerability:** While **TAK-901** induces polyploidy, this state may also create unique vulnerabilities. Polyploid cancer cells can be subject to **immune surveillance** and may exhibit **rewired DNA damage response** pathways, suggesting potential for combination therapies [6].
- **Clinical Status:** **TAK-901** has entered Phase I clinical trials for advanced solid tumors, lymphoma, and leukemias [2]. Researchers should consult clinical trial registries for the most current status and results.
- **Formulation for In Vivo Work:** For animal studies, **TAK-901** can be prepared as a homogeneous suspension in **CMC-Na solution** at concentrations ≥ 5 mg/mL [2].

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